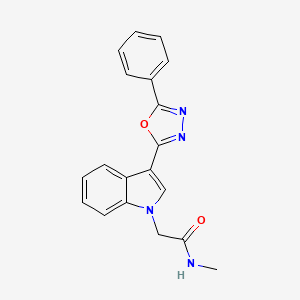

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-20-17(24)12-23-11-15(14-9-5-6-10-16(14)23)19-22-21-18(25-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBGBWOEDHGFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Coupling of the oxadiazole and indole units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

This reaction is common in acetamide-containing compounds and aligns with synthetic pathways observed in structurally related molecules .

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions.

Ring-Opening Reactions

Under strongly acidic conditions (e.g., concentrated HCl), the oxadiazole ring may hydrolyze to form hydrazide intermediates. For instance:

This behavior is consistent with studies on 5-substituted 1,3,4-oxadiazoles .

Functionalization of the Indole Core

The indole moiety participates in electrophilic aromatic substitution (EAS), primarily at the 2-, 4-, or 6-positions (ortho/para to the nitrogen).

Oxidation of the Methyl Bridge

The methylene group (-CH₂-) linking the indole and oxadiazole may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄):

This reactivity is inferred from studies on analogous methyl-linked heterocycles .

Cross-Coupling Reactions

The aryl groups (phenyl on oxadiazole, indole core) may engage in Suzuki or Heck couplings. For example:

Biological Activity and Reactivity

While not directly a chemical reaction, the compound’s biological interactions (e.g., enzyme inhibition) often involve non-covalent interactions:

Key Takeaways

-

The acetamide group is prone to hydrolysis, enabling derivatization to carboxylic acids.

-

The oxadiazole ring undergoes ring-opening under acidic conditions but is stable in neutral/basic media.

-

The indole core supports electrophilic substitution, facilitating functionalization at specific positions.

-

Cross-coupling reactions expand structural diversity, particularly for aryl moieties.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with oxadiazole moieties. The synthesis typically incorporates various analytical techniques for characterization, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have demonstrated that N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with diameter of inhibition zone (DIZ) values indicating strong antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has been reported that derivatives containing the oxadiazole ring demonstrate significant cytotoxicity against human cancer cell lines such as OVCAR-8 and NCI-H40. Percent growth inhibition (PGI) values exceeding 75% suggest a promising therapeutic application in oncology . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Evaluation

In a comprehensive study aimed at evaluating the antimicrobial properties of related compounds, researchers tested a series of derivatives against common pathogens. The results indicated that compounds with oxadiazole moieties consistently exhibited higher antimicrobial activity compared to their non-functionalized counterparts. Specifically, the study highlighted DIZ values of 21 mm against S. aureus for certain derivatives .

Study 2: Anticancer Investigations

Another pivotal study focused on the anticancer properties of N-methyl derivatives showed that the compound effectively inhibited tumor growth in vitro. The study utilized multiple cancer cell lines to assess cytotoxicity and found that specific structural modifications enhanced activity against resistant strains . The findings underscore the potential for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or π-π interactions, while the indole moiety could engage in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations and Activity

- Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (e.g., in 5-phenyl-1,3,4-thiadiazol-2-amine) reduces antibacterial efficacy, highlighting oxadiazole’s superior π-acceptor properties .

- Substituent Effects : The chloro group in 8a enhances antibacterial activity compared to unsubstituted analogs, suggesting electron-withdrawing groups improve target interactions . In contrast, the target compound’s N-methylacetamide may balance hydrophobicity and solubility for CNS applications.

Biological Activity Profiles Antioxidant Potential: Benzimidazole-oxadiazole hybrids (e.g., Scheme 22c in ) exhibit strong DPPH scavenging (IC₅₀ ~12 μM), comparable to ascorbic acid. The target compound’s indole-oxadiazole scaffold may similarly stabilize free radicals but requires empirical validation. Anticancer Activity: Indole-methyl-oxadiazole-thiol derivatives (e.g., compound 4 in ) show moderate anticancer activity, suggesting the indole-oxadiazole core is a viable pharmacophore. The target’s phenyl group could enhance cytotoxicity via increased lipophilicity.

Synthetic Accessibility

- The target compound’s synthesis likely parallels routes for 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, where indole-3-acetic hydrazide reacts with carbon disulfide or chloroacetyl chloride under basic conditions .

Biological Activity

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole and indole moieties, suggest a range of biological interactions that merit detailed exploration.

The compound has the following chemical characteristics:

- Molecular Formula : C17H15N3O2

- Molecular Weight : 325.38 g/mol

- CAS Number : 736950-05-3

These properties are essential for understanding the compound's behavior in biological systems and its interaction with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives in related studies:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Compound 7b | 0.22 - 0.25 | Not specified | Highly active against Staphylococcus aureus |

| Compound 13 | Not specified | Not specified | Moderate activity against Enterococcus faecalis |

The presence of the oxadiazole moiety is believed to enhance the antimicrobial efficacy through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of similar indole and oxadiazole derivatives has also been explored. Compounds featuring these structures have exhibited cytotoxic effects on various cancer cell lines. For example, a study indicated that certain oxadiazole derivatives showed IC50 values less than that of standard drugs like doxorubicin, highlighting their potential as anticancer agents:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A431 (skin cancer) | 1.61 ± 1.92 |

| Compound 10 | U251 (glioblastoma) | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electron-donating or withdrawing groups significantly influence the compound's cytotoxic activity .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Indole derivatives are known to interact with DNA topoisomerases, disrupting replication and transcription processes.

- Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The oxadiazole ring may act as a competitive inhibitor for key enzymes involved in metabolic pathways.

Case Studies

Several case studies have documented the efficacy of related compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to N-methyl derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their ability to inhibit biofilm formation .

- Cytotoxicity Assessment : Research involving indole-based compounds highlighted their selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole-indole-acetamide scaffold?

The compound is typically synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, azides like 2-azido-N-phenylacetamide react with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system of tert-butanol/water (3:1) with Cu(OAc)₂ as a catalyst . Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization (ethanol). Yield optimization requires strict stoichiometric control and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- IR spectroscopy to verify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- ¹H/¹³C NMR for substituent positioning (e.g., indole protons at δ 7.2–8.4 ppm, oxadiazole protons at δ 5.3–5.5 ppm) .

- HRMS to validate molecular mass (e.g., [M+H]+ calculated for C₂₄H₂₀BrClN₄O₃: 527.8 g/mol, observed: 527.8) .

Q. How can researchers optimize reaction yields for intermediates like 5-phenyl-1,3,4-oxadiazole derivatives?

Substituent-dependent yield variations are observed. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce yields due to steric hindrance. Refluxing in acetic acid with sodium acetate (3–5 hours) and recrystallization in DMF/acetic acid mixtures improve purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indole-oxadiazole acetamides?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For instance, antiproliferative activity of N-(3-nitrophenyl) derivatives may differ between MCF-7 and HeLa cells due to metabolic pathway differences . Reproducibility requires:

- Standardized IC₅₀ protocols (e.g., MTT assay, 48-hour incubation).

- Orthogonal validation (e.g., flow cytometry for apoptosis).

Q. How do computational tools like molecular docking inform SAR studies for this compound?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like Bcl-2/Mcl-1. For example, chloro-substituted derivatives show higher binding energy (-9.2 kcal/mol) due to hydrophobic interactions in the BH3 domain . PASS software further predicts off-target effects (e.g., kinase inhibition) to guide selectivity optimization .

Q. What experimental designs mitigate challenges in assessing metabolic stability of this compound?

Q. How can substituent effects on pharmacokinetics be systematically evaluated?

A combinatorial library approach with varied substituents (e.g., -Cl, -NO₂, -OCH₃) is analyzed for:

- LogP (HPLC-derived) to assess lipophilicity.

- Permeability (Caco-2 monolayer assay).

- Plasma protein binding (equilibrium dialysis). For example, nitro groups enhance solubility but reduce blood-brain barrier penetration .

Methodological Guidance

Q. What protocols validate the purity of synthesized batches for in vivo studies?

- HPLC with UV detection (λ = 254 nm) and >95% peak area threshold.

- Elemental analysis (C, H, N) within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) to confirm absence of solvent residues.

Q. How are toxicity profiles assessed preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.